3,4,5,6-Tetraphenyl-2H-pyran-2-one is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C29H20O2, and it has a molecular weight of 400.4679 g/mol. This compound belongs to the class of pyranones, which are heterocyclic compounds containing a six-membered ring with one oxygen atom.
The compound is classified under the International Union of Pure and Applied Chemistry name 3,4,5,6-tetraphenylpyran-2-one, with the CAS registry number 33524-67-3. It is primarily sourced from synthetic routes in laboratory settings, where it is produced for various research applications in organic chemistry and materials science.
The synthesis of 3,4,5,6-tetraphenyl-2H-pyran-2-one typically involves multi-step organic reactions that can include cyclization processes. A common method for synthesizing this compound is through the reaction of phenyl-substituted compounds with appropriate reagents under controlled conditions.
The molecular structure of 3,4,5,6-tetraphenyl-2H-pyran-2-one features a pyran ring substituted with four phenyl groups at positions 3, 4, 5, and 6. This substitution significantly influences the compound's chemical behavior.
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C53,4,5,6-tetraphenyl-2H-pyran-2-one can undergo various chemical reactions typical for carbonyl-containing compounds:
These reactions often require specific conditions such as temperature control and the presence of solvents to ensure high yields and selectivity.
The mechanism of action for 3,4,5,6-tetraphenyl-2H-pyran-2-one involves:
The stability and reactivity are influenced by electronic effects from the phenyl substituents.
3,4,5,6-tetraphenyl-2H-pyran-2-one has several applications in scientific research:
This compound represents an interesting area of study within organic chemistry due to its unique properties and potential applications in various fields of research.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1